

FGA145: A Potent Tool Compound for Interrogating Cysteine Protease Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	FGA145			
Cat. No.:	B12377170	Get Quote		

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

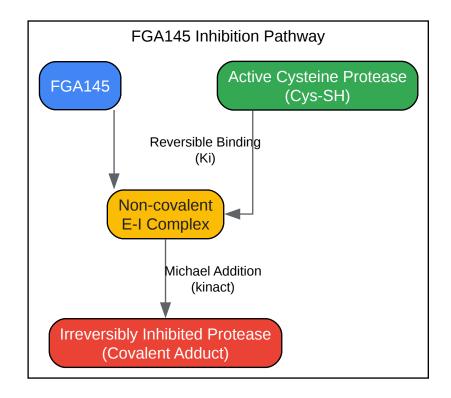
Introduction

FGA145 is a selective, irreversible inhibitor of cysteine proteases, belonging to the vinyl sulfone class of compounds. Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue, leading to time-dependent and irreversible inactivation of the target enzyme. This property makes **FGA145** an invaluable tool for studying the physiological and pathological roles of specific cysteine proteases in various biological processes, including protein degradation, antigen presentation, and parasite life cycles. Its demonstrated potency against parasitic proteases like cruzain and rhodesain, as well as mammalian cathepsins, positions it as a versatile probe for both infectious disease and cancer research.

Mechanism of Action

FGA145 acts as a mechanism-based irreversible inhibitor. The vinyl sulfone "warhead" of **FGA145** is an electrophile that is specifically targeted by the nucleophilic thiolate of the catalytic cysteine residue within the active site of the protease. The reaction proceeds via a Michael addition, forming a stable thioether linkage between the inhibitor and the enzyme. This covalent modification permanently blocks the active site, thereby preventing substrate binding and catalysis.





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Caption: Mechanism of irreversible inhibition of cysteine proteases by **FGA145**.

Data Presentation

The inhibitory potency of **FGA145** has been quantified against a panel of cysteine proteases. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target Protease	Organism/Family	Ki (nM)
Rhodesain (RhD)	Trypanosoma brucei rhodesiense	1.63
Cruzain (CRZ)	Trypanosoma cruzi	12.6
Cathepsin L (Cat L)	Human	53
Cathepsin B (Cat B)	Human	206



Data sourced from MedChemExpress.[1]

Additionally, **FGA145** has been characterized for its effects on other proteases and its cellular toxicity:

Assay	Target/Cell Line	Parameter	Value
Mpro Inhibition	SARS-CoV-2	Ki	3.71 μM (Mal-Mpro), 9.82 μM (pET21- Mpro)
Cell Cytotoxicity	Huh-7-ACE2 cells	CC50	>100 μM

Data sourced from MedChemExpress.[1]

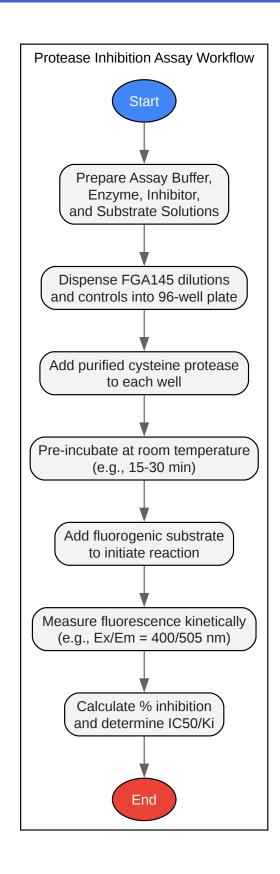
Experimental Protocols

The following protocols are provided as a guide for utilizing **FGA145** in various experimental settings. These are general protocols and may require optimization based on the specific experimental conditions, cell lines, or enzyme preparations used.

In Vitro Cysteine Protease Inhibition Assay (Fluorometric)

This protocol is designed to determine the inhibitory activity of **FGA145** against a purified cysteine protease using a fluorogenic substrate.





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Caption: Workflow for a fluorometric cysteine protease inhibition assay.



Materials:

- Purified cysteine protease (e.g., Cathepsin B, Cathepsin L, Cruzain)
- FGA145
- Fluorogenic substrate (e.g., Z-FR-AMC for Cathepsin B/L and Cruzain)
- Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA)
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare the assay buffer and warm to room temperature.
 - Reconstitute the cysteine protease in the assay buffer to the desired concentration.
 - Prepare a stock solution of FGA145 in DMSO. Create a serial dilution of FGA145 in assay buffer.
 - Prepare the fluorogenic substrate in assay buffer.
- Assay Setup:
 - Add 50 μL of assay buffer to all wells.
 - \circ Add 10 μ L of the **FGA145** dilutions to the sample wells.
 - Add 10 μL of assay buffer with DMSO (vehicle control) to the control wells.
 - Add 10 μL of a known inhibitor as a positive control.
- Enzyme Addition and Pre-incubation:



- Add 20 μL of the diluted enzyme solution to each well.
- Mix gently and pre-incubate at room temperature for 15-30 minutes to allow for irreversible inhibition.
- Reaction Initiation and Measurement:
 - \circ Add 20 μ L of the fluorogenic substrate solution to each well to start the reaction.
 - Immediately place the plate in a fluorescence microplate reader.
 - Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (e.g., Excitation/Emission = 400/505 nm for AMC-based substrates).
- Data Analysis:
 - Determine the rate of reaction (slope of the linear portion of the kinetic read).
 - Calculate the percentage of inhibition for each FGA145 concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the FGA145 concentration and fit the data to a suitable model to determine the IC50 or Ki value.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of **FGA145** on a chosen cell line.

Materials:

- Cell line of interest
- Complete cell culture medium
- FGA145
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)



- 96-well clear, flat-bottom microplate
- Absorbance microplate reader

Procedure:

- Cell Seeding:
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium.
 - o Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **FGA145** in complete medium.
 - \circ Remove the old medium from the wells and add 100 μ L of the **FGA145** dilutions. Include a vehicle control (DMSO in medium).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 μL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:

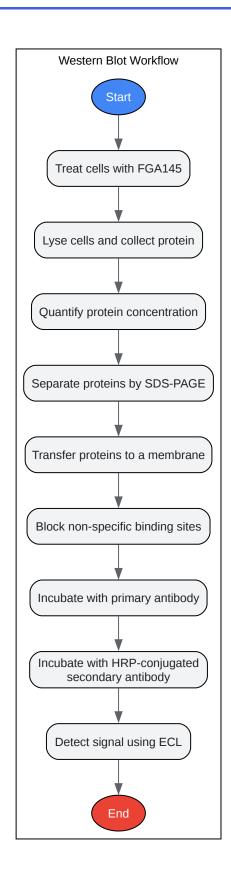


- Subtract the background absorbance (from wells with no cells).
- Calculate the percentage of cell viability for each FGA145 concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the FGA145 concentration to determine the CC50 value.

Western Blot Analysis of Target Engagement

This protocol can be used to assess the covalent modification of a target cysteine protease by **FGA145** in a cellular context using a tag that can be clicked to **FGA145** if it is appropriately modified or by observing changes in the protease's downstream signaling.





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Caption: General workflow for Western blot analysis.



Materials:

- Cell line expressing the target cysteine protease
- FGA145
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protease or a downstream substrate
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with various concentrations of FGA145 for a specified time.
 - Wash the cells with cold PBS and lyse them with lysis buffer.
 - Clarify the lysate by centrifugation and collect the supernatant.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate.
 - Prepare samples for SDS-PAGE by mixing with Laemmli buffer and boiling.



- SDS-PAGE and Transfer:
 - Load equal amounts of protein per lane and run the SDS-PAGE gel.
 - Transfer the separated proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - \circ Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).
 - Analyze the changes in the target protein's levels or the cleavage of its substrate to assess the effect of FGA145.

Disclaimer

FGA145 is intended for research use only and is not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound. The provided protocols are intended as a guide and may require optimization for specific applications.



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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FGA145: A Potent Tool Compound for Interrogating Cysteine Protease Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377170#fga145-as-a-tool-compound-for-studying-cysteine-proteases]

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